2-Chloro-6-pyrimidin-2-ylpyrazine
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Overview
Description
2-Chloro-6-pyrimidin-2-ylpyrazine is a heterocyclic compound that contains both pyrimidine and pyrazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Mechanism of Action
Target of Action
A receptor is a cellular component that the drugs bind to and produce cellular action .
Mode of Action
It is known that the interaction of a drug with its targets can result in various changes, such as the inhibition or activation of the target, which can lead to a therapeutic effect .
Biochemical Pathways
It is known that drugs can affect various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain biological processes .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a drug .
Result of Action
It is known that the action of a drug can result in various molecular and cellular effects, which can lead to a therapeutic effect .
Action Environment
It is known that environmental factors can influence the action of a drug .
Preparation Methods
The synthesis of 2-Chloro-6-pyrimidin-2-ylpyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of 4,6-dichloro-2-methylthiopyrimidine as a starting material, which undergoes sequential substitution reactions under Suzuki conditions with phenylboronic acid in the presence of triphenylphosphine and palladium acetate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-Chloro-6-pyrimidin-2-ylpyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of the chlorine atom with other substituents. Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Cyclization Reactions: These reactions can lead to the formation of more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, which may exhibit different biological activities .
Scientific Research Applications
2-Chloro-6-pyrimidin-2-ylpyrazine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of new materials and agrochemicals.
Comparison with Similar Compounds
2-Chloro-6-pyrimidin-2-ylpyrazine can be compared with other similar compounds, such as:
Pyrrolopyrazine Derivatives: These compounds also contain pyrazine rings and exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Pyrimidine Derivatives: These compounds are known for their diverse pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory effects.
The uniqueness of this compound lies in its specific combination of pyrimidine and pyrazine rings, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
2-Chloro-6-pyrimidin-2-ylpyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both pyrimidine and pyrazine rings, which contribute to its diverse pharmacological properties. Research indicates that it may possess anti-inflammatory, antimicrobial, and anticancer activities, making it a valuable candidate for further investigation in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the chlorine atom enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions. These reactions can lead to the formation of derivatives with altered biological properties.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibitors of CDKs can potentially halt the proliferation of cancer cells.
- Protein Interactions : this compound may disrupt protein-protein interactions, affecting signaling pathways involved in inflammation and cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this scaffold have shown promising results in inhibiting CDK2, with Ki values in the low micromolar range (e.g., Ki=0.005μM) against various cancer cell lines . These findings suggest that modifications on the pyrazine and pyrimidine rings can enhance anticancer efficacy.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests indicate that it exhibits significant inhibition against several bacterial strains, making it a candidate for development as an antimicrobial agent.
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
When compared to other compounds containing similar heterocyclic structures, such as pyrrolopyrazine derivatives and pyrimidine-based drugs, this compound exhibits unique biological activities due to its specific structural features.
Compound Type | Biological Activity | Notable Characteristics |
---|---|---|
Pyrrolopyrazines | Antimicrobial, anticancer | Diverse biological profiles |
Pyrimidines | Anticancer, anti-inflammatory | Broad pharmacological applications |
Properties
IUPAC Name |
2-chloro-6-pyrimidin-2-ylpyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c9-7-5-10-4-6(13-7)8-11-2-1-3-12-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUOJBZPEKWJOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CN=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2162551-28-0 |
Source
|
Record name | 2-chloro-6-(pyrimidin-2-yl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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